

Spectroscopic Profile of 4-tert-Butylbenzyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-tert-Butylbenzyl chloride*

Cat. No.: B024749

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-Butylbenzyl chloride** (CAS No. 19692-45-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **4-tert-Butylbenzyl chloride**.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum of **4-tert-Butylbenzyl chloride** was acquired in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.34	Doublet	2H	Ar-H (ortho to CH_2Cl)
7.39	Doublet	2H	Ar-H (ortho to $\text{C}(\text{CH}_3)_3$)
4.57	Singlet	2H	$-\text{CH}_2\text{Cl}$
1.32	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Note: Multiplicity and coupling constants are inferred from the structure and typical values for similar compounds.

^{13}C Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of definitive ^{13}C NMR data for **4-tert-Butylbenzyl chloride**, the following data is for the analogous compound, 4-tert-Butylbenzyl bromide, and is expected to be very similar. The spectrum was recorded in CDCl_3 .

Chemical Shift (δ) ppm	Assignment
151.5	Ar-C-C(CH_3) ₃
135.2	Ar-C- CH_2Cl
128.8	Ar-CH (ortho to CH_2Cl)
125.8	Ar-CH (ortho to $\text{C}(\text{CH}_3)_3$)
46.3	$-\text{CH}_2\text{Cl}$
34.6	$-\text{C}(\text{CH}_3)_3$
31.3	$-\text{C}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy Data

The IR spectrum of **4-tert-Butylbenzyl chloride** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3020	Medium	Aromatic C-H Stretch
2965 - 2870	Strong	Aliphatic C-H Stretch (tert-butyl & CH ₂)
1615	Medium	Aromatic C=C Stretch
1515	Medium	Aromatic C=C Stretch
1465	Medium	CH ₂ Scissoring
1365	Medium	C-H Bend (tert-butyl)
1270	Strong	C-H Wag (CH ₂)
820	Strong	p-Substituted Benzene C-H Bend (out-of-plane)
730	Strong	C-Cl Stretch

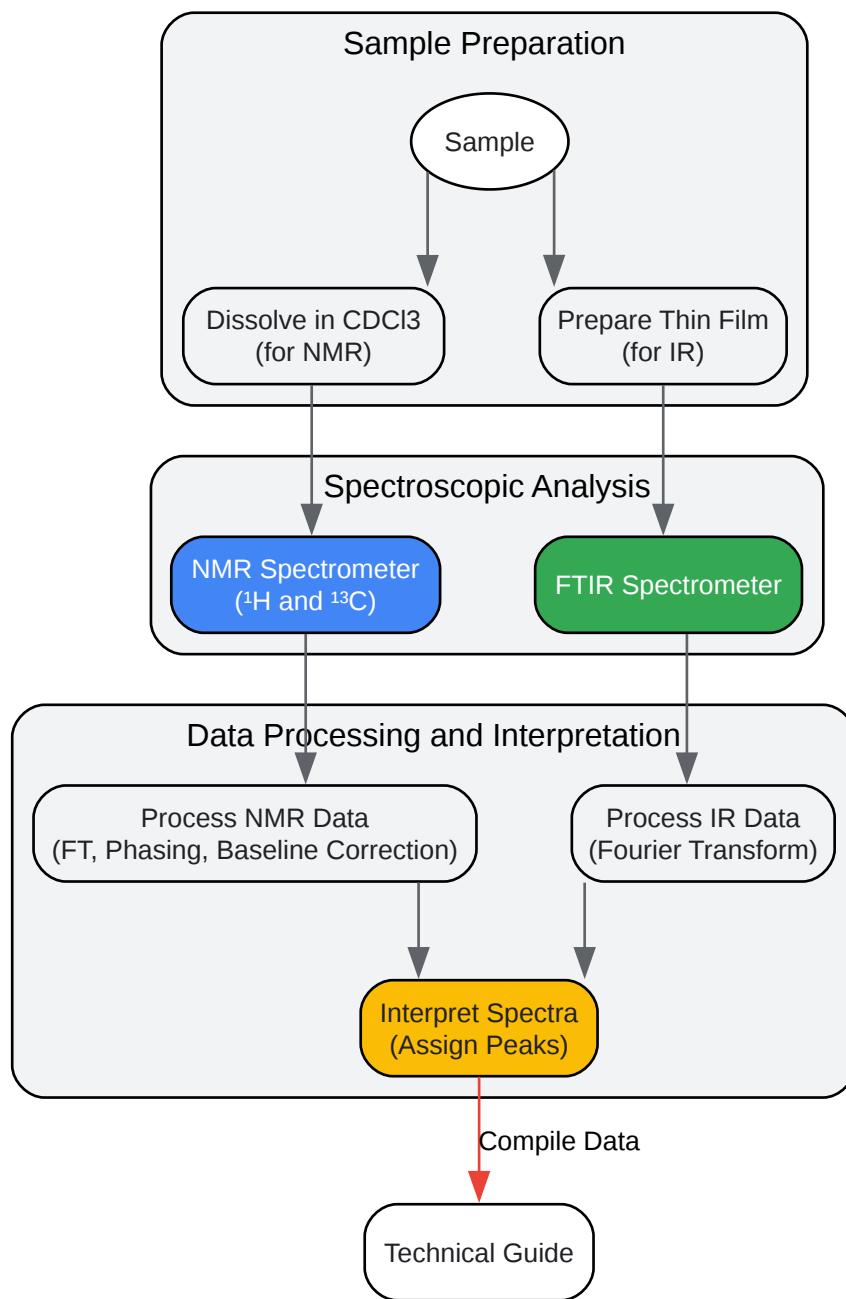
Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-tert-Butylbenzyl chloride** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.


Infrared (IR) Spectroscopy

- Sample Preparation: As **4-tert-Butylbenzyl chloride** is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it passes through the sample.
- Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Workflow for Spectroscopic Analysis of 4-tert-Butylbenzyl Chloride

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-Butylbenzyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b024749#spectroscopic-data-nmr-ir-for-4-tert-butylbenzyl-chloride\]](https://www.benchchem.com/product/b024749#spectroscopic-data-nmr-ir-for-4-tert-butylbenzyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com